molecular formula C18H30O3 B025952 1,3,5-Tris(2-methoxypropan-2-yl)benzene CAS No. 109888-72-4

1,3,5-Tris(2-methoxypropan-2-yl)benzene

Cat. No. B025952
M. Wt: 294.4 g/mol
InChI Key: WYHLXOAGBKDFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 1,3,5-tris(2-methoxypropan-2-yl)benzene involves strategic organic reactions to introduce or modify functional groups around the benzene core. Innovative methods, such as the cobalt-catalyzed synthesis from hexaethynylbenzene, showcase the development of compounds with fixed cyclohexatriene rings, a structural analog to the target compound (Diercks & Vollhardt, 1986). These methods highlight the versatility and complexity of synthesizing structurally unique benzene derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(2-methoxypropan-2-yl)benzene derivatives has been analyzed through various spectroscopic and crystallographic techniques, revealing detailed insights into their stereochemistry and molecular configurations. Studies on similar compounds, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives, have employed NMR investigations and single-crystal X-ray diffractometry to determine their anancomeric structure and axial orientation of aryl groups (Florian et al., 2006).

Chemical Reactions and Properties

1,3,5-Tris(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, influencing its properties and applications. Investigations into its reactivity, such as the study of its oxidation behavior and the formation of unsaturated esters catalyzed by palladium complexes, reveal the compound's versatile chemical nature (Sakamoto, Hiroi, & Sato, 2003), (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of 1,3,5-Tris(2-methoxypropan-2-yl)benzene and its derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. Research on compounds like tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene has provided insights into the crystal structure and bonding, shedding light on the physical characteristics that influence the compound's behavior in different environments (Sharutin & Sharutina, 2016).

Scientific Research Applications

Conformational Control and Molecular Encapsulation

The structural versatility of 1,3,5-substituted benzene derivatives has been utilized in supramolecular chemistry and molecular recognition. A study by Songkram et al. (2010) demonstrated the solvent-dependent conformational changes in such derivatives, particularly highlighting the encapsulation of acetone molecules within a dynamically formed π-rich space. This capability suggests their potential in creating molecular containers that utilize weak interactions for selective guest encapsulation, a principle that could advance the design of new materials for molecular storage or separation technologies Songkram et al., 2010.

Electron-Transport Materials for Organic Electronics

Research into discotic liquid-crystalline oxadiazoles, including those based on 1,3,5-trisubstituted benzene cores, has shown promising electron mobility characteristics. These materials, studied by Zhang et al. (2003), display a columnar discotic liquid-crystalline mesophase, indicating their potential application in organic electronics as electron-transport materials. The high electron mobility at room temperature positions these compounds as candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices Zhang et al., 2003.

Optoelectronic Material and Photocatalyst Applications

The unique redox and photoresponsive properties of 1,3,5-tri(10H-phenothiazin-10-yl)benzene-based materials have been explored for optoelectronic applications. Zhou et al. (2022) highlighted the use of these materials as metal-free and recyclable photocatalysts for the functionalization of C(sp2)-H bonds. This exploration opens new avenues in organic synthesis, particularly in the utilization of solar energy for chemical transformations, suggesting these materials' role in sustainable and green chemistry applications Zhou et al., 2022.

Electron-Transporting Materials for OLEDs

Ichikawa et al. (2010) have demonstrated that derivatives of 1,3,5-trisubstituted benzene, such as 1,3,5-tris([2′,2′′]bipyridin-6′-yl)benzene, serve as efficient electron-transport (ET) layer materials for OLEDs. These materials exhibit high electron mobilities and enable OLEDs to operate at lower voltages, enhancing device efficiency and durability. Their application extends to phosphorescent OLEDs, where they function as both electron-transporting and hole-blocking materials, highlighting their versatility in advanced optoelectronic devices Ichikawa et al., 2010.

Future Directions

Research into compounds like 1,3,5-Tris(2-methoxypropan-2-yl)benzene is ongoing, with potential applications in areas such as the development of new porous materials for carbon dioxide separation and the design of stable hybrid perovskite materials .

properties

IUPAC Name

1,3,5-tris(2-methoxypropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-16(2,19-7)13-10-14(17(3,4)20-8)12-15(11-13)18(5,6)21-9/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHLXOAGBKDFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(C)(C)OC)C(C)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622244
Record name 1,3,5-Tris(2-methoxypropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(2-methoxypropan-2-yl)benzene

CAS RN

109888-72-4
Record name 1,3,5-Tris(1-methoxy-1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109888-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tris(2-methoxypropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(2-methoxypropan-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(2-methoxypropan-2-yl)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris(2-methoxypropan-2-yl)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris(2-methoxypropan-2-yl)benzene
Reactant of Route 5
1,3,5-Tris(2-methoxypropan-2-yl)benzene
Reactant of Route 6
1,3,5-Tris(2-methoxypropan-2-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.